1H,1H-Perfluoro-1-decanol

描述

Contextualizing 1H,1H-Perfluoro-1-decanol within the Broader Class of Fluorotelomer Alcohols (FTOHs) and Per- and Polyfluoroalkyl Substances (PFAS)

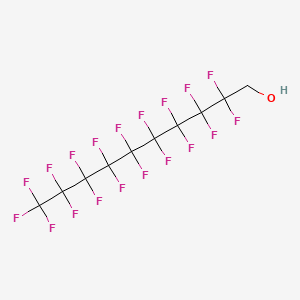

This compound, also known by its common name 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant member of the fluorotelomer alcohols (FTOHs) class of chemical compounds. chemicalbook.com FTOHs are a subgroup of the larger family of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of a fully or partially fluorinated alkyl chain. Specifically, this compound's structure consists of a hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, which gives it amphiphilic properties. Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol.

The general classification of FTOHs is based on the number of perfluorinated carbons and the number of non-fluorinated carbons in the molecule. For instance, 8:2 FTOH indicates an eight-carbon perfluorinated chain and a two-carbon non-fluorinated segment that includes the alcohol functional group. This structure is a result of the telomerization process, where perfluoroalkyl iodides react with tetrafluoroethylene (B6358150), followed by chemical modifications to introduce the alcohol group. FTOHs are considered precursors to other PFAS compounds, such as perfluorocarboxylic acids (PFCAs), which are of environmental interest due to their persistence. researchgate.net

Historical Overview of Research on this compound and Related Fluorinated Compounds

Research into this compound and other FTOHs has evolved from their industrial applications to a deeper investigation of their environmental presence and biological interactions. Historically, these compounds have been utilized in the production of surfactants and polymers for treating textiles, paper, and carpets to impart oil, stain, and water repellency. fishersci.ca

In recent years, the focus of scientific inquiry has shifted towards understanding the fate of FTOHs in the environment. Studies have investigated their presence in various consumer products and their potential to act as sources of PFCAs in indoor and outdoor environments. researchgate.net For example, a 2014 study quantified the concentrations of several FTOHs, including 8:2 FTOH, in a range of consumer products available in the U.S. market. researchgate.net Research has also delved into the biotransformation of FTOHs, with studies demonstrating that compounds like 1H,1H-Perfluoro-1-heptanol can be transformed into perfluorocarboxylic acids. This has led to the development of advanced analytical methods, such as gas chromatography with mass spectrometry (GC/MS), to detect and quantify these compounds at trace levels in environmental samples like soil and water. chemicalbook.comsigmaaldrich.com

Significance of this compound in Contemporary Scientific Inquiry

The significance of this compound in modern research is multifaceted, spanning materials science, environmental chemistry, and biology. In materials science, it is used in creating self-healing and corrosion-resistant coatings for metals like zinc. Its unique properties are also leveraged in the synthesis of polymers with specialized characteristics. For instance, grafting 1H,1H,2H,2H-perfluoro-1-decanol onto a non-fluorescent polymer has been shown to induce strong blue emission, opening avenues for the development of novel autofluorescent materials. acs.org

From an environmental perspective, the persistence and potential for long-range transport of FTOHs make them a subject of ongoing investigation. Research continues to focus on their biodegradation pathways and their impact on ecosystems. In the realm of biology and biochemistry, the amphiphilic nature of this compound allows it to interact with cell membranes. Studies have explored its effects on membrane fluidity and its potential to mimic the behavior of cholesterol in lipid bilayers, making it a compound of interest for understanding the interactions of fluorinated substances with biological systems.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₃F₁₉O | |

| Molecular Weight | 500.1 g/mol | |

| Melting Point | 83–90 °C | |

| Boiling Point | 95 °C at 20 mmHg | |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol |

Related Fluorotelomer Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 | C₁₀H₅F₁₇O | 464.12 |

| 1H,1H-Perfluoro-1-heptanol | 375-82-6 | C₇H₃F₁₃O | 350.08 |

| 1H,1H-Perfluoro-1-nonanol | 423-56-3 | C₉H₃F₁₇O | 414.11 |

| 1H,1H-Perfluoro-1-dodecanol | 423-65-4 | C₁₂H₃F₂₃O | 600.11 |

| 1H,1H-Perfluoroundecan-1-ol | 307-46-0 | C₁₁H₃F₂₁O | 550.11 |

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPXSQCRWXHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19CH2OH, C10H3F19O | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369826 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-37-9 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h,1h Perfluoro 1 Decanol

Advanced Synthetic Pathways for 1H,1H-Perfluoro-1-decanol

The synthesis of this compound, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), involves sophisticated techniques that have been developed to efficiently construct its unique molecular architecture, which consists of a long perfluorinated tail and a hydrophilic hydroxyl group. smolecule.com

Novel Fluorination Approaches in this compound Synthesis

The incorporation of fluorine into organic molecules is a pivotal aspect of synthesizing this compound precursors. Traditional methods often rely on harsh conditions and reagents. However, the field of organofluorine chemistry has seen a shift towards milder and more selective techniques. nih.gov While established methods for producing fluorinated building blocks include electrochemical fluorination or the use of potent fluorinating agents like sulfur tetrafluoride, modern advancements focus on improving safety and precision. smolecule.comnih.gov The development of new deoxyfluorination reagents and metal-mediated fluorination techniques allows for the precise introduction of fluorine into complex organic molecules under relatively mild conditions. nih.gov These advanced strategies, while often highlighted in the context of drug discovery, provide a framework for developing more efficient and controlled syntheses of the fluorinated intermediates required for this compound production. nih.govspringernature.com

Innovative Hydroxylation Techniques for this compound Production

The final step in the most common synthesis of this compound is the introduction of a hydroxyl (-OH) group. A key industrial method involves the replacement of a terminal iodine atom on a perfluoroalkylethyl iodide intermediate with a hydroxyl group to yield the target fluorotelomer alcohol. wikipedia.org This transformation is a critical step that converts the hydrophobic intermediate into the final amphiphilic product. Other general strategies for introducing the hydroxyl functionality include the hydrolysis of perfluorinated intermediates or direct reactions with specific hydroxylating agents. smolecule.com

Mechanistic Investigations of this compound Formation via Telomerization Processes

The primary industrial route to fluorotelomer alcohols like this compound is a telomerization process. This multi-step synthesis can be understood through the following mechanism:

Oligomerization: The process begins with the reaction of a "telogen," such as pentafluoroethyl iodide, with a "taxogen," which is typically a varying number of tetrafluoroethylene (B6358150) (TFE) monomers. This forms a perfluoroalkyl iodide oligomer. wikipedia.org

Ethylene (B1197577) Addition: The resulting fluorinated iodide intermediate then undergoes an addition reaction with ethylene (CH₂=CH₂). This step adds a two-carbon non-fluorinated spacer to the chain. wikipedia.org

Hydroxylation: Finally, the terminal iodine atom is substituted with a hydroxyl group, completing the synthesis to yield the this compound molecule. wikipedia.org

This telomerization pathway allows for the controlled construction of the F(CF₂)nCH₂CH₂OH structure characteristic of fluorotelomer alcohols. wikipedia.org

Sustainable Synthesis Approaches for Perfluoroalkanols, including this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally sustainable methods for producing perfluoroalkanols. pharmacyjournal.orgmdpi.com These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. jddhs.comnih.gov Key strategies applicable to perfluoroalkanol synthesis include:

Alternative Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water or supercritical CO₂ can significantly reduce the environmental impact of the synthesis process. jocpr.com

Energy Efficiency: The use of energy-efficient techniques, such as microwave-assisted synthesis or continuous flow processing, can lower energy requirements and potentially reduce reaction times. mdpi.comjddhs.com

Catalysis: Employing highly selective catalysts, including biocatalysts, can lead to more efficient reactions with fewer unwanted byproducts, aligning with the green chemistry principle of atom economy. jddhs.comnih.gov

Renewable Feedstocks: Research into using renewable raw materials as starting points for chemical syntheses is a cornerstone of sustainable chemistry, although its application to fluorochemicals remains a complex challenge. pharmacyjournal.org

By integrating these principles, the manufacturing processes for compounds like this compound can be redesigned to be more efficient and environmentally responsible. mdpi.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is largely dictated by its primary alcohol functional group, which is susceptible to oxidation and can be used for further chemical derivatization.

Oxidation Reactions and Products of this compound

The oxidation of this compound is a significant transformation pathway, occurring both biologically and in the environment. Under aerobic conditions, the primary alcohol group is enzymatically oxidized. This process typically proceeds in two steps:

The alcohol is first converted to 8:2 fluorotelomer aldehyde (8:2 FTAL) by alcohol dehydrogenase. smolecule.com

The aldehyde is then rapidly oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by aldehyde dehydrogenase. smolecule.com

Atmospheric degradation is another crucial oxidation pathway. In the atmosphere, this compound can be oxidized by hydroxyl radicals (•OH), leading to the formation of various perfluorinated carboxylic acids (PFCAs), such as the persistent and bioaccumulative perfluorooctanoic acid (PFOA). acs.orgsigmaaldrich.cn Advanced oxidation processes utilizing powerful oxidizing agents like sulfate (B86663) (SO₄•⁻) and hydroxyl (OH•) radicals are also being explored as methods to intentionally degrade these compounds. nih.gov

| Oxidizing Agent/Condition | Intermediate Product | Final Product |

|---|---|---|

| Aerobic Biotransformation (Enzymatic) | 1H,1H-Perfluoro-1-decanal (8:2 FTAL) | 1H,1H-Perfluoro-nonanoic acid (8:2 FTCA) |

| Atmospheric Hydroxyl Radicals (•OH) | Various unstable intermediates | Perfluorinated Carboxylic Acids (e.g., PFOA) |

| Advanced Oxidation (e.g., SO₄•⁻, OH•) | Multiple fragmentation products | Mineralization products (e.g., CO₂, F⁻) |

Furthermore, the hydroxyl group allows for derivatization reactions. For instance, this compound can be reacted with dansyl chloride to create a derivative that is more easily detected by advanced analytical techniques like liquid chromatography-electrospray mass spectrometry (LC-ESI-MS). nih.gov It can also be used in the preparation of metabolites like 8:2 FTOH sulfate and 8:2 FTOH glucuronide for research purposes. sigmaaldrich.cn

Esterification and Etherification of the Hydroxyl Group in this compound

The hydroxyl group of this compound serves as a key functional handle for a variety of chemical transformations, most notably esterification and etherification. These reactions allow for the covalent attachment of the perfluorodecyl moiety to a wide range of molecular scaffolds, thereby imparting unique properties such as hydrophobicity, oleophobicity, and thermal stability.

The esterification of this compound is a common strategy to produce valuable monomers and specialty chemicals. For instance, the reaction with acrylic acid or methacrylic acid and their derivatives yields perfluorinated acrylate (B77674) and methacrylate (B99206) monomers. These monomers are precursors to polymers with exceptionally low surface energies, finding applications in water- and oil-repellent coatings. A general method for the synthesis of such esters involves the reaction of the alcohol with the corresponding carboxylic acid, often in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate or methacrylate product. For example, 1H,1H,2H,2H-perfluoro-1-octanol, a related fluorotelomer alcohol, is reacted with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone (B1673460) at elevated temperatures to produce the corresponding acrylate ester. guidechem.com

The etherification of this compound, particularly through the Williamson ether synthesis, provides a versatile route to perfluoroalkyl ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A study on the synthesis of alkyl ethers of the closely related 1H,1H,2H,2H-perfluorodecan-1-ol has demonstrated the feasibility of this approach using various methodologies. fluorine1.rufluorine1.ru The reaction conditions can be tailored by the choice of base, solvent, and reaction temperature to achieve good yields of the desired ethers. fluorine1.rufluorine1.ru

Below is an interactive data table summarizing the synthesis of alkyl ethers of 1H,1H,2H,2H-perfluorodecan-1-ol via the Williamson reaction, which is analogous to the etherification of this compound.

| Entry | Alkyl Halide | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | RBr | NaH, THF, 40°C, 1 h, then RBr, boiling, 4 days | Variable | fluorine1.rufluorine1.ru |

| 2 | RBr | NaOH (50% aq.), C6H6, THF, Bu4N+HSO4-, 10°C, 1.5 h, then RBr, 20°C, 4 days | Variable | fluorine1.rufluorine1.ru |

| 3 | RBr | KOH, DMSO, 70°C, 2 days | Variable | fluorine1.rufluorine1.ru |

Reactions Leading to Perfluorinated Derivatives of this compound

Beyond simple ester and ether linkages, this compound can be a starting material for the synthesis of other perfluorinated molecules. A key transformation in this regard is the conversion of the terminal hydroxyl group into a more versatile functional group, such as a halide. This then opens up a wider range of subsequent reactions to build more complex perfluorinated structures.

For instance, the hydroxyl group can be transformed into an iodide. While direct conversion methods from the alcohol are not extensively detailed in the provided search results, the synthesis of perfluoroalkyl iodides is a well-established field. nih.govmatrixscientific.com These iodides are crucial intermediates in radical perfluoroalkylation reactions. A visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides has been developed, leading to the formation of perfluorinated isoquinoline-1,3-diones. nih.gov This methodology allows for the incorporation of various perfluorinated groups into heterocyclic structures under mild conditions. nih.gov

The general scheme for such a reaction starting from a perfluoroalkyl iodide is as follows:

Alkene + Rf-I Visible Light > Perfluoroalkylated Product

This highlights the potential of converting this compound into its corresponding iodide, which could then be used in these advanced synthetic applications to create novel perfluorinated compounds.

Exploration of 1,3-Dipolar Cycloaddition Reactions with Perfluorinated Alcohols

1,3-Dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic compounds. fluorine1.rursc.orgnih.govresearchgate.net The reactivity of perfluoroalkenes as dipolarophiles in such reactions is of significant interest due to the unique properties imparted by the fluorine atoms on the resulting heterocycles. While direct participation of this compound in these reactions is not typical, its derivatives, particularly perfluoroalkenes, can serve as key substrates.

A synthetic pathway could involve the dehydration of this compound to yield a terminal perfluoroalkene. This perfluoroalkene can then act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. The 1,3-dipolar cycloaddition of nitrones to alkenes is a well-established method for the synthesis of isoxazolidine (B1194047) derivatives. rsc.org Similarly, the reaction of azomethine ylides with fluorinated alkenes can produce fluoropyrrolidine derivatives. nih.gov

The general reaction scheme for a 1,3-dipolar cycloaddition involving a perfluoroalkene derived from this compound would be:

Rf-CH=CH2 + 1,3-Dipole → 5-Membered Heterocycle with a Perfluoroalkyl Substituent

The high diastereoselectivity often observed in these reactions, particularly with chiral nitrones, makes this a promising route for the synthesis of enantiopure perfluorinated heterocyclic compounds. rsc.org

Studies on the Formation of Conjugated Systems from this compound Derivatives

The synthesis of conjugated systems containing perfluoroalkyl chains is an area of growing interest due to their potential applications in materials science, particularly in the development of novel electronic materials. Derivatives of this compound can serve as precursors to such conjugated systems.

One approach involves the synthesis of perfluoroalkenyl allenes, which are trienes with cumulative double bonds. The synthesis of such compounds has been reported through the reaction of trifluorovinyl- and (Z)-pentafluoropropenylcopper reagents with propargylic halides or tosylates. researchgate.net A plausible synthetic route starting from this compound could involve its conversion to a perfluoroalkenyl copper reagent, which can then be reacted with a suitable propargylic substrate to generate the allene (B1206475). The regiospecificity and stereospecificity of these reactions, especially with tertiary propargylic substrates, offer good control over the final product structure. researchgate.net

The general structure of a perfluoroalkenyl allene is:

Rf-CH=C=CH2

These conjugated trienes can potentially undergo further polymerization or be incorporated into larger conjugated systems, leading to materials with unique optical and electronic properties.

Environmental Fate and Transport Mechanisms of 1h,1h Perfluoro 1 Decanol

Environmental Occurrence and Distribution of 1H,1H-Perfluoro-1-decanol

This compound has been detected in various environmental compartments, including water bodies, wastewater, consumer products, and the atmosphere. Its distribution is influenced by its physical and chemical properties, which allow for both localized contamination and long-range transport.

Studies have confirmed the presence of this compound in municipal wastewater treatment plants (WWTPs). An investigation across twelve WWTPs in China revealed that 8:2 FTOH was the predominant congener among the FTOHs detected. The concentrations in influent ranged from 2.10 to 11.0 ng/L, and in secondary effluent, from 3.05 to 12.4 ng/L. acs.org Furthermore, this compound was also found in sludge samples, with concentrations between 0.36 and 1.91 ng/g dry weight. acs.org The presence of FTOHs in wastewater is significant as these treatment facilities can act as a pathway for their release into the environment. acs.org The detection of long-chain FTOHs, including the C10 variant, was particularly noted in sludge samples. acs.org

Table 1: Concentration of 8:2 FTOH in Municipal Wastewater Treatment Plants

Per- and polyfluoroalkyl substances (PFAS), including this compound, are utilized in a wide array of consumer products due to their heat, grease, and water-resistant properties. wisconsin.gov Since the 1950s, these chemicals have been incorporated into items such as cleaning products, water-resistant fabrics, grease-resistant paper, nonstick cookware, and personal care products. wisconsin.gov High levels of PFAS have been identified in specific consumer goods, for instance, ski waxes have been found to contain up to approximately 2000 μg/kg of PFOA, a degradation product of 8:2 FTOH. nih.gov Leather samples have also shown significant PFAS content. nih.gov The use of 1H,1H,2H,2H-Perfluoro-1-decanol has been specifically noted in car polish, treated apparel, and non-stick silicon baking ware. nih.gov The presence of these compounds in everyday products contributes to their release into the environment through use, washing, and disposal. rsc.org

Fluorotelomer alcohols are volatile compounds, and their atmospheric lifetime is estimated to be around 20 days, which is sufficient for widespread hemispheric distribution. acs.orgresearchgate.net This volatility allows for long-range atmospheric transport, explaining the presence of their degradation products, perfluorinated carboxylic acids (PFCAs), in remote locations. rsc.orgacs.org Atmospheric degradation of FTOHs is considered a significant source of PFCAs found in the environment. acs.org

A study conducted at two Alpine summits, Sonnblick and Zugspitze, detected 6:2, 8:2, and 10:2 FTOH with individual concentrations reaching up to 72.4 pg m³. publish.csiro.au In this remote high-altitude environment, 8:2 FTOH was the dominant compound, making up 41–72% of the total FTOH concentration. publish.csiro.au The atmospheric levels were influenced by the air-flow regime, indicating transport from different source regions. publish.csiro.au These findings underscore the potential for this compound to be transported far from its original sources. publish.csiro.au

Environmental Transformation Pathways of this compound

Once in the environment, this compound can undergo various transformation processes, with biodegradation being a key pathway. These transformations can lead to the formation of other persistent and potentially more mobile perfluorinated compounds.

The biodegradation of this compound has been observed in different environmental settings, including soil and activated sludge. rsc.org Aerobic conditions generally favor faster degradation compared to anaerobic conditions. rsc.org Research has demonstrated that microorganisms can defluorinate and mineralize the perfluorinated carbon bonds of 8:2 FTOH, leading to the formation of shorter-chain fluorinated metabolites. nih.govacs.org

Activated sludge from wastewater treatment plants provides a rich environment for the aerobic biotransformation of this compound. Studies using ¹⁴C-labeled 8:2 FTOH have identified several transformation products. nih.gov After 28 days of incubation with diluted activated sludge under aerobic conditions, the following major metabolites were identified:

CF₃(CF₂)₆¹⁴CF₂CH₂COOH (8-2 saturated acid): representing 27% of the initial ¹⁴C mass. nih.gov

CF₃(CF₂)₆¹⁴CF=CHCOOH (8-2 unsaturated acid): accounting for 6.0% of the initial ¹⁴C mass. nih.gov

CF₃(CF₂)₆¹⁴COOH (perfluorooctanoic acid, PFOA): making up 2.1% of the initial ¹⁴C mass. nih.gov

A novel transformation product, tentatively identified as CF₃(CF₂)₆¹⁴CH₂CH₂COOH (2H,2H,3H,3H-perfluorodecanoic acid) , was also observed, accounting for 2.3% of the mass balance after 28 days. nih.gov

Lab-scale batch tests with acclimated activated sludge demonstrated that the biodegradation of 8:2 FTOH differs under aerobic, anoxic, and anaerobic conditions, with aerobic conditions showing the highest transformation rate. jst.go.jpresearchgate.net The first-order rate constants for 8:2 FTOH degradation were determined to be 6.10 × 10⁻² L·g-SS⁻¹·h⁻¹ under aerobic conditions. jst.go.jpresearchgate.net Within 24 hours under aerobic conditions, 11.12% of the applied 8:2 FTOH was transformed into PFCAs (C4–C9). jst.go.jpresearchgate.net

Table 2: Aerobic Biotransformation of 8:2 FTOH in Activated Sludge

Further research has shown that the biotransformation of 8:2 FTOH in activated sludge can lead to the formation of not only PFOA but also other PFCAs, indicating a complex degradation pathway. acs.org Mass balance analysis in a WWTP showed a decrease in the mass loads of 8:2 FTOH (22 ± 1.5%) during aerobic treatment, which coincided with an increase in the mass loads of several PFCAs. acs.org

Photodegradation Studies of this compound in Aqueous Media

Photodegradation is another key process influencing the fate of this compound in aqueous environments. Studies show that its transformation is primarily driven by indirect photochemical reactions. nih.gov

Research on the aqueous photolysis of 8:2 FTOH indicates that the compound does not undergo significant degradation through direct photolysis, a process where a chemical absorbs light and is directly transformed. nih.gov Instead, its degradation is governed by indirect photolysis. nih.gov This mechanism involves photochemically produced reactive species in the water, known as photooxidants, which then react with and degrade the compound. researchgate.net

The primary reactive species responsible for the indirect photodegradation of this compound in aqueous media is the hydroxyl radical (•OH). nih.govchemicalbook.com Hydroxyl radicals are highly reactive oxidants that can degrade a wide range of organic compounds. nih.gov

The rate of photodegradation is influenced by other constituents in the water. Nitrate has been shown to promote photolysis, likely by acting as a source of hydroxyl radicals, while dissolved organic carbon (DOC) can inhibit the process by scavenging the hydroxyl radicals. nih.govresearchgate.net The half-life of 8:2 FTOH varies significantly depending on the conditions and the concentration of hydroxyl radical precursors. nih.gov

Table 2: Photodegradation Half-Lives of 8:2 FTOH Under Various Aqueous Conditions

| Condition | Half-Life (hours) |

|---|---|

| 10 mM Hydrogen Peroxide (H2O2) | 0.83 ± 0.20 |

| 100 µM Hydrogen Peroxide (H2O2) | 38.0 ± 6.0 |

| Synthetic Field Water Systems | 30.5 ± 8.0 to 163.1 ± 3.0 |

Data from studies on 8:2 FTOH illustrating the impact of hydroxyl radical concentration on degradation rates. nih.gov

The photolytic degradation of 8:2 FTOH initiated by hydroxyl radicals leads to a series of intermediate products and ultimately results in the formation of stable PFCAs. nih.gov The major degradation products monitored include the 8:2 fluorotelomer aldehyde and the 8:2 fluorotelomer acid (8:2 FTCA), with PFOA being a major end product. nih.gov Minor products observed include the 8:2 fluorotelomer unsaturated acid (8:2 FTUCA) and perfluorononanoate (PFNA). nih.gov Further studies involving the photodegradation of the intermediates 8:2 FTCA and 8:2 FTUCA have helped to verify the proposed degradation pathway, confirming that PFOA is the major end product, with PFNA as a minor one. nih.gov

Table 3: Monitored Products from the Aqueous Photolysis of 8:2 FTOH

| Product Class | Compound Name | Status |

|---|---|---|

| Aldehyde | 8:2 Fluorotelomer Aldehyde | Major Product |

| Carboxylic Acid | 8:2 Fluorotelomer Acid (8:2 FTCA) | Major Product |

| Perfluorinated Carboxylic Acid | Perfluorooctanoate (PFOA) | Major End Product |

| Unsaturated Carboxylic Acid | 8:2 Fluorotelomer Unsaturated Acid (8:2 FTUCA) | Minor Product |

This table outlines the key intermediates and final products identified during the photodegradation of 8:2 FTOH. nih.gov

Thermal Degradation Profiles of this compound and Related Fluorinated Compounds

Thermal treatment represents a potential pathway for the degradation of fluorotelomer alcohols. Studies on gas-phase FTOHs of varying chain lengths have examined their destruction efficiency as a function of temperature. nih.govresearchgate.net

In experiments assessing thermal treatment from 200°C to 800°C, evidence shows that at lower temperatures (200°C - 600°C), the primary FTOH partially degrades, leading to the formation of other PFAS compounds as byproducts. nih.govresearchgate.net However, at temperatures above 600°C, the formation of these secondary products is prevented or the products are nearly all removed. nih.govresearchgate.net The use of a treatment media such as calcium oxide (CaO) has been shown to be effective in the removal and destruction of these compounds at lower temperatures compared to thermal-only treatment. nih.govresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 1H,1H,2H,2H-perfluorodecanol | 8:2 FTOH |

| Perfluorinated Carboxylic Acids | PFCAs |

| Perfluorooctanoic Acid | PFOA |

| Perfluorononanoic Acid | PFNA |

| Perfluorohexanoic Acid | PFHA |

| 8:2 Fluorotelomer Aldehyde | - |

| 8:2 Fluorotelomer Acid | 8:2 FTCA |

| 8:2 Fluorotelomer Unsaturated Acid | 8:2 FTUCA |

| Carbon Dioxide | CO2 |

| Ethanol | - |

| Calcium Oxide | CaO |

| Nitrate | - |

Environmental Partitioning and Mobility of this compound

The environmental distribution of this compound is governed by its distinct physicochemical properties, which dictate how it partitions between different environmental compartments such as air, water, soil, and sediment. Understanding these partitioning behaviors is critical for predicting the compound's mobility, transport pathways, and ultimate fate in the environment.

Air-Water Interfacial Partitioning Dynamics

The partitioning of this compound between air and water is a key process influencing its environmental transport. As a fluorotelomer alcohol (FTOH), it is a neutral per- and polyfluoroalkyl substance (PFAS) with surfactant-like properties, causing it to accumulate at air-water interfaces. This behavior can lead to elevated concentrations in the surface microlayer (SML) of water bodies, which is the thin layer at the top of the water column. wpr.org

While many neutral PFAS with long fluorinated chains tend to be highly volatile and favor partitioning into the air phase, FTOHs are an exception. nih.govchemrxiv.org The presence of the hydroxyl (-OH) group increases their affinity for water compared to other neutral PFAS. acs.org The air-water partition coefficient (Kaw), which quantifies the equilibrium distribution of a chemical between air and water, is a crucial parameter for this dynamic. Experimental studies have determined Kaw values for a range of neutral PFAS, demonstrating the unique behavior of FTOHs. nih.gov

Below is a table of experimentally determined air-water partition coefficients (Kaw) for selected neutral PFAS, illustrating the partitioning behavior of fluorotelomer alcohols compared to other related substances.

| Compound | Abbreviation | Log Kaw at 25°C |

| 1H,1H-Perfluorooctan-1-ol | 8:1 FTOH | -1.15 |

| 1H,1H,2H,2H-Perfluorodecan-1-ol | 8:2 FTOH | -2.31 |

| 1H,1H,2H,2H-Perfluorooctyl iodide | 6:2 FTI | 1.83 |

| 1H,1H,2H,2H-Perfluorodecyl iodide | 8:2 FTI | 2.28 |

| Data sourced from experimental measurements determining partition coefficients for various PFAS. nih.gov |

The negative Log Kaw values for the fluorotelomer alcohols indicate a preference for the water phase over the air phase, in contrast to other neutral PFAS like fluorotelomer iodides (FTIs), which have positive Log Kaw values and favor the air phase. nih.gov This tendency for this compound and related FTOHs to reside in water or at the air-water interface is a defining characteristic of their environmental mobility.

Adsorption to Solid Phases (e.g., soil, sludge)

The movement of this compound in terrestrial and aquatic environments is significantly influenced by its tendency to adsorb to solid materials like soil, sediment, and sewage sludge. Partitioning to these solid phases can slow its migration in groundwater and lead to its accumulation in biosolids. itrcweb.org

The primary mechanisms governing the sorption of PFAS to solids are:

Hydrophobic Interactions : The long, hydrophobic perfluoroalkyl chain of this compound tends to associate with organic matter present in soil and sludge. itrcweb.org

Electrostatic Interactions : The polar alcohol head group can engage in weaker electrostatic interactions with charged mineral surfaces. itrcweb.org

For neutral PFAS like this compound, hydrophobic interactions are considered a dominant sorption mechanism. Studies on other PFAS in sewage sludge have shown that hydrophobicity is a key parameter influencing sorption, with longer-chain compounds exhibiting stronger sorption. researchgate.net The solid-liquid distribution coefficient (Kd) is used to quantify this partitioning. For example, research on perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) in sludge revealed that the longer-chain PFOS adsorbs more strongly than PFOA. researchgate.net Given that this compound has a ten-carbon chain, it is expected to exhibit significant sorption to organic-rich solids.

The table below summarizes key factors that influence the adsorption of this compound to solid environmental media.

| Factor | Influence on Adsorption | Rationale |

| Perfluoroalkyl Chain Length | Increased adsorption | Longer chains lead to stronger hydrophobic interactions. |

| Soil/Sludge Organic Carbon Content | Increased adsorption | Provides a non-polar medium for hydrophobic partitioning. itrcweb.org |

| pH of the Medium | Minor for neutral species | As a neutral molecule, its charge is not affected by environmental pH, unlike ionic PFAS. |

| Presence of Cations (e.g., Ca2+, Mg2+) | Minor for neutral species | Cation bridging is a more significant mechanism for anionic PFAS. researchgate.net |

Modeling of Environmental Fate and Transport

Predicting the long-term environmental behavior and distribution of this compound relies on the use of mathematical fate and transport models. wiley.comepa.gov These models integrate the compound's physicochemical properties with environmental characteristics to simulate its movement and partitioning across different media, including air, water, soil, and groundwater. nih.gov

Global distribution models, such as GloboPOP, can be used to assess the long-range transport potential of persistent organic pollutants. nih.gov For PFAS, these models have been used to test hypotheses about transport pathways, such as the role of ocean currents in distributing these chemicals to remote regions like the Arctic. nih.gov

On a local or regional scale, a variety of linked modeling systems are employed to predict concentrations resulting from specific emission sources. nih.gov These models require specific input parameters related to the chemical's properties and the local environment. Key chemical properties for modeling the fate of this compound include its air-water partition coefficient (Kaw) and its partitioning coefficients to soil organic carbon (Koc) and sludge. epa.gov

The table below lists different types of environmental models and their application in predicting the fate and transport of PFAS like this compound.

| Model Type | Application | Example Models | Key Input Parameters |

| Atmospheric Dispersion | Models the transport and deposition of chemicals released into the air. | AERMOD | Emission rates, vapor pressure, meteorological data. nih.gov |

| Vadose Zone / Soil | Simulates chemical movement through the unsaturated soil zone. | PRZM-3, BreZo | Soil properties, organic carbon partition coefficient (Koc), water solubility. nih.gov |

| Groundwater Flow & Transport | Predicts the movement and concentration of contaminants in groundwater plumes. | MODFLOW, MT3DMS | Hydraulic conductivity, Koc, degradation rates. nih.gov |

| Global Multimedia | Assesses long-range transport and partitioning on a global scale. | GloboPOP | Air-water partition coefficient (Kaw), degradation half-lives in various media. nih.gov |

The accuracy of these models is highly dependent on the quality of the input data, underscoring the importance of experimentally determining the specific partitioning properties of this compound. nih.gov

Toxicological and Ecotoxicological Research on 1h,1h Perfluoro 1 Decanol

Cellular and Molecular Toxicity Mechanisms of 1H,1H-Perfluoro-1-decanol

The toxic effects of this compound at the cellular level are multifaceted, involving disruption of fundamental cellular structures and processes.

Influence on Cell Membrane Properties and Lipid Bilayer Interactions

As an amphiphilic molecule, this compound possesses a dual nature with a hydrophobic perfluorinated tail and a hydrophilic hydroxyl group. smolecule.com This structure facilitates its interaction with lipid bilayers, the primary components of cell membranes. Like other long-chain 1-alkanols, it is expected to assemble inside the lipid bilayer. nih.gov Its hydroxyl group would preferentially bind to the lipid carbonyl group, while the hydrocarbon chain extends into the hydrophobic core of the bilayer. nih.gov

The insertion of long-chain alcohols into a lipid bilayer can significantly alter the membrane's physical properties. nih.govnih.gov This can lead to an increase in the thickness of the bilayer and an enhanced order of the lipids, which in turn reduces the membrane's elasticity and suppresses the diffusive motion of lipids within the plane of the membrane. nih.gov

Cytotoxic Effects and Induced Oxidative Stress

Studies have indicated that this compound can induce cell death. chemicalbook.com One of the underlying mechanisms for this cytotoxicity is the generation of oxidative stress. The compound has been observed to promote the formation of reactive oxygen species (ROS) in cerebellar granule cells. chemicalbook.com Oxidative stress, resulting from an overproduction of ROS, is a known mechanism of cell toxicity that can lead to severe cellular dysfunction. nih.gov Research on per- and polyfluorinated compounds (PFCs) has also shown their capacity to induce oxidative stress, suggesting this is a potential mechanism contributing to their toxicity. sigmaaldrich.com

Impact on ABC Efflux Transporters (e.g., P-gp)

ATP-binding cassette (ABC) transporters are crucial transmembrane proteins that control the disposition of foreign substances (xenobiotics) by actively pumping them out of cells. nih.govnih.gov Research has demonstrated that per- and polyfluorinated compounds can induce changes in these ABC efflux transporters, such as P-glycoprotein (P-gp). sigmaaldrich.com P-gp is a key transporter that limits the penetration of various substances across biological barriers, including the blood-brain barrier. omicsonline.org Alterations in the function or expression of these transporters can affect the intracellular concentration of xenobiotics, potentially contributing to cellular toxicity. sigmaaldrich.comnih.gov

Potential for Endocrine Disrupting Activities and Estrogenic Mechanisms

There is growing evidence that certain perfluorinated compounds act as endocrine disrupting chemicals (EDCs), which are substances that can interfere with the body's hormonal systems. nih.govendocrine.org this compound, specifically, has demonstrated estrogen-like properties in vitro. nih.gov

In studies using MCF-7 human breast cancer cells, this compound was shown to promote cell proliferation, a characteristic of estrogenic compounds. nih.gov Further investigation revealed that it stimulates resting MCF-7 cells to re-enter the synthesis phase (S-phase) of the cell cycle. nih.gov Gene expression analysis provided additional evidence of its estrogenic mechanism. Exposure to this compound resulted in the up-regulation of estrogen-responsive genes such as trefoil factor 1 and the progesterone receptor, mirroring the effects of the natural hormone 17β-estradiol. nih.gov These findings suggest that this compound can act as a xenoestrogen, mimicking the effects of estrogen and potentially disrupting endocrine function. nih.gov

| Assay/Analysis | Observed Effect | Implication |

|---|---|---|

| E-screen Assay | Promoted cell proliferation | Demonstrates estrogen-like activity |

| Cell Cycle Analysis | Stimulated re-entry into S-phase | Indicates induction of cell division |

| Gene Expression Analysis | Up-regulation of estrogen-responsive genes (e.g., trefoil factor 1, progesterone receptor) | Confirms action through an estrogenic mechanism |

In Vivo Toxicological Studies of this compound

In vivo studies provide critical insight into the systemic effects of this compound, with a particular focus on the liver.

Hepatic Effects and Peroxisome Proliferation Induction

Dietary administration of this compound to mice has been shown to cause significant hepatic effects. oup.comnih.gov A primary finding is the induction of liver enlargement in a manner dependent on both the dose and the duration of exposure. oup.comnih.gov This hepatomegaly is associated with the proliferation of peroxisomes, which are small organelles involved in various metabolic processes. oup.comnih.gov

The mechanism behind this effect appears to be indirect. This compound is metabolized in vivo to perfluorooctanoic acid (PFOA). oup.comnih.gov PFOA is a known potent peroxisome proliferator in rodents. nih.govnih.gov Studies have confirmed the accumulation of PFOA in the liver of mice following the administration of this compound. oup.comnih.gov A direct linear relationship has been observed between the concentration of PFOA in the liver and the activity of peroxisomal acyl-CoA oxidase, a key enzyme in the peroxisomal β-oxidation pathway. oup.comnih.gov This strongly suggests that the observed peroxisome proliferation is caused by the PFOA metabolite, rather than by this compound itself. oup.com

| Observed Effect | Key Finding | Underlying Mechanism |

|---|---|---|

| Liver Enlargement | Dose- and duration-dependent increase in liver weight | Associated with peroxisome proliferation |

| Peroxisome Proliferation | Confirmed by electron microscopy and induction of peroxisomal acyl-CoA oxidase | Mediated by the metabolite PFOA |

| Metabolite Accumulation | PFOA accumulates in the liver in a dose- and duration-dependent manner | PFOA is the active inducer of peroxisome proliferation |

Assessment of Testicular Toxicity

Further complicating the toxicological profile, other in vitro research has demonstrated that both 6:2 FTOH and 8:2 FTOH can act as xenoestrogens. Xenoestrogens are foreign chemicals that can mimic the effects of estrogen, a hormone crucial for reproductive health. The potential for 8:2 FTOH to exhibit estrogenic activity raises concerns about its capacity to disrupt normal endocrine function, which could, in turn, impact testicular health and function. However, comprehensive in vivo studies are required to fully elucidate the testicular toxicity of this compound and to understand the real-world implications of its xenoestrogenic potential.

Comparative Gene Expression Profiling in Response to this compound Exposure

Currently, there is a notable gap in the scientific literature regarding gene expression profiling in testicular tissue following exposure to this compound. While the testicular toxicity of certain per- and polyfluoroalkyl substances (PFAS) is a subject of ongoing research, specific studies analyzing the genetic response of the testes to 8:2 FTOH have not been published.

In contrast, research has been conducted on the effects of 8:2 FTOH on gene expression in other tissues, such as the liver. A comparative study in rats examined the hepatic gene expression profiles after treatment with either 1H,1H,2H,2H-heptadecafluorodecan-1-ol (a synonym for this compound) or its major metabolite, perfluorooctanoic acid (PFOA) sigmaaldrich.com. This research revealed that both compounds affected genes involved in lipid and amino acid metabolism sigmaaldrich.com. However, PFOA induced a more potent response, altering the expression of a significantly higher number of genes compared to its parent compound sigmaaldrich.com. While these findings from liver studies are valuable, they cannot be directly extrapolated to testicular tissue, which has a unique cellular composition and physiological function. The absence of specific testicular gene expression data for this compound highlights a critical area for future toxicological investigation.

Ecotoxicological Implications of this compound and its Metabolites

The ecotoxicological impact of this compound is intrinsically linked to its environmental transformation into more stable and often more toxic metabolites. The parent compound, an 8:2 fluorotelomer alcohol, can degrade in the environment to form intermediate products, primarily 8:2 fluorotelomer saturated carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). These intermediates are then further transformed into terminal perfluorinated carboxylic acids (PFCAs) such as perfluorooctanoic acid (PFOA).

Research indicates that these intermediate metabolites, the fluorotelomer acids (FTAs), can be significantly more toxic to aquatic organisms than the final PFCA degradation products acs.orgnih.gov. This suggests that a comprehensive environmental risk assessment of this compound must consider the entire degradation pathway, as the transient intermediates may pose a greater immediate threat to ecosystems.

Bioaccumulation Potential of this compound and its Degradation Products

Studies have shown that this compound is metabolized in organisms, and its degradation products have a potential for bioaccumulation. In a study involving pigs orally exposed to 8:2 FTOH, the parent compound was depleted relatively quickly in various tissues nih.gov. However, its main metabolites, including perfluorooctanoic acid (PFOA), perfluoroheptanoic acid (PFHpA), and 7:3 fluorotelomer carboxylic acid (7:3 FTCA), were detected in all examined tissues and showed long elimination half-lives nih.gov. For instance, the absolute elimination half-life of PFOA in the kidney was calculated to be 64.1 days nih.gov.

Similarly, research on earthworms (Eisenia fetida) exposed to 8:2 FTOH in soil demonstrated bioaccumulation of both the parent compound and its primary metabolite, PFOA sciengine.com. After a 30-day exposure, the concentration of 8:2 FTOH in the earthworms was 504.8 ng/g, while the PFOA concentration reached 178.5 ng/g sciengine.com. The half-life of 8:2 FTOH in the earthworms was determined to be 23.1 days sciengine.com.

In aquatic environments, the biotransformation products of related compounds like 8:2 polyfluoroalkyl phosphate diester (8:2 diPAP) have been detected in benthic organisms, including carp, loach, and worms, indicating that these degradation products are bioavailable and can accumulate researchgate.net. Studies on mussels (Mytilus galloprovincialis) also show accumulation of these types of compounds, particularly in the digestive gland oup.com.

Bioaccumulation and Elimination Half-Life of 8:2 FTOH and its Metabolites

| Organism | Compound | Tissue | Parameter | Value | Unit |

|---|---|---|---|---|---|

| Pig | PFOA (Metabolite) | Kidney | Absolute Elimination Half-Life | 64.1 | days |

| Pig | 7:3 FTCA (Metabolite) | Kidney | Absolute Elimination Half-Life | 10.41 | days |

| Earthworm | 8:2 FTOH | Whole Body | Concentration (30d exposure) | 504.8 | ng/g |

| Earthworm | PFOA (Metabolite) | Whole Body | Concentration (30d exposure) | 178.5 | ng/g |

| Earthworm | 8:2 FTOH | Whole Body | Half-Life | 23.1 | days |

Toxicity to Aquatic Organisms and Ecosystems

The toxicity of this compound and its metabolites to aquatic life has been documented in several studies. For the parent compound, 8:2 FTOH, acute toxicity tests have established No Observed Effect Concentrations (NOEC) for several species. For the algae Scenedesmus subspicatus, the 72-hour NOEC is 0.20 mg/L wur.nl. For the invertebrate Daphnia magna, the 48-hour NOEC is 0.16 mg/L, and for the fish Danio rerio (zebrafish), the 96-hour NOEC is 0.18 mg/L wur.nl.

The degradation products of 8:2 FTOH, particularly the fluorotelomer acids, exhibit significant toxicity. Acute toxicity assessments of 8:2 FTCA and 8:2 FTUCA have been conducted on various aquatic organisms. For Daphnia magna, the 48-hour median effective concentration (EC50) for immobility was 4.0 mg/L for 8:2 FTUCA acs.org. Chronic toxicity studies on Daphnia magna showed that the 10:2 FTCA was more toxic than the 10:2 FTUCA, with a 21-day median lethal concentration (LC50) of >60 µg/L and 150 µg/L, respectively nih.gov.

Aquatic Toxicity of 8:2 FTOH and its Metabolites

| Species | Compound | Duration | Endpoint | Value | Unit |

|---|---|---|---|---|---|

| Scenedesmus subspicatus (Algae) | 8:2 FTOH | 72 h | NOEC | 0.20 | mg/L |

| Daphnia magna (Invertebrate) | 8:2 FTOH | 48 h | NOEC | 0.16 | mg/L |

| Danio rerio (Fish) | 8:2 FTOH | 96 h | NOEC | 0.18 | mg/L |

| Daphnia magna (Invertebrate) | 8:2 FTUCA | 48 h | EC50 (Immobility) | 4.0 | mg/L |

| Chironomus dilutus (Invertebrate) | 8:2 FTCA | 20 d | EC50 (Survival) | 2,610 | µg/L |

| Chironomus dilutus (Invertebrate) | 8:2 FTCA | 20 d | EC50 (Growth) | 1,250 | µg/L |

| Chironomus dilutus (Invertebrate) | 8:2 FTCA | - | EC50 (Total Emergence) | 440 | µg/L |

Applications of 1h,1h Perfluoro 1 Decanol in Advanced Materials Science Research

Development of Specialized Coatings and Surface Modifications

1H,1H-Perfluoro-1-decanol is a key precursor in the synthesis of polymers used for surface treatments. These polymers are sought after for their ability to impart properties such as oil, stain, and water repellency to various substrates. fishersci.comnih.gov

The high fluorine content in the perfluorinated chain of this compound is instrumental in creating surfaces with very low energy. When polymers derived from this compound are applied to materials, they form a protective layer that effectively repels both water (hydrophobicity) and oils (oleophobicity). This dual-repellent characteristic is highly desirable for protecting porous and fibrous materials. The primary commercial applications for these polymeric products include coatings for textiles, paper, and carpets to provide robust stain and water resistance. fishersci.comnih.govsmolecule.com

Table 1: Surface Engineering Applications and Properties

| Application Area | Substrate Examples | Imparted Properties |

|---|---|---|

| Textiles | Clothing, Upholstery | Water Repellency, Stain Resistance |

| Paper Products | Food Packaging, Specialty Papers | Oil and Grease Resistance, Water Resistance |

In the field of metallurgy and corrosion science, this compound is utilized in the formulation of protective barrier coatings, particularly for metallic substrates like zinc. fishersci.comscbt.comchemicalbook.com The hydrophobic nature of the compound helps to create a coating that prevents moisture from reaching the metal surface, thereby inhibiting corrosion processes. These coatings serve as a physical barrier between the metal and corrosive environmental elements. smolecule.com The stability of the carbon-fluorine bonds contributes to the durability and longevity of the protective layer.

Table 2: Research Findings on Barrier Coatings

| Substrate | Coating Component | Protection Mechanism | Research Focus |

|---|

Research has identified this compound as a chemical applied to the formation of self-healing coatings on zinc materials. fishersci.comscbt.comchemicalbook.com Self-healing coatings are designed to autonomously repair minor damage, such as micro-cracks. fraunhofer.de While the specific mechanism involving this compound is a subject of detailed research, these systems often work by incorporating healing agents within the coating matrix. When a scratch or crack occurs, these agents are released to fill the void, restoring the protective barrier and preventing the propagation of corrosion. fraunhofer.decorrosionpedia.com This capability significantly extends the lifespan and reduces the maintenance requirements of coated metallic parts. spe.org

Role in Surfactant and Emulsifier Formulations

The amphiphilic properties of this compound, with its distinct hydrophilic head (the hydroxyl group) and hydrophobic tail (the perfluorinated chain), make it suitable for use in surfactant and emulsifier applications. smolecule.com Surfactants are essential for reducing surface tension between different phases, such as oil and water.

This compound is employed in surfactant formulations designed for oil-water separation processes. smolecule.com Its ability to modify surface tension at the oil-water interface is critical in these technologies. By strategically altering the interfacial properties, these formulations can facilitate the coalescence of dispersed oil droplets, making it easier to separate the bulk oil and water phases. This is a vital process in various industrial applications, including environmental remediation and industrial wastewater treatment.

Perfluorocarbons (PFCs) are used to create kinetically stable nanoemulsions for biomedical purposes, including drug delivery. nih.govnih.gov These systems consist of submicron-sized droplets of a PFC liquid stabilized by a surfactant in a continuous aqueous phase. scilit.com The unique properties of fluorinated compounds are leveraged to create these formulations. Self-nanoemulsifying drug delivery systems (SNEDDS) are designed to improve the solubility and absorption of hydrophobic drugs. dovepress.com While direct application of this compound is part of broader research into fluorinated molecules, its structural characteristics are relevant to the design of fluorinated surfactants necessary for stabilizing these nanoemulsions. The stability and biocompatibility of the resulting nanoemulsion are critical for its function as a carrier for therapeutic agents. nih.gov

Table 3: Components of a Representative Perfluorocarbon Nanoemulsion for Drug Delivery

| Component | Function | Example Material Class |

|---|---|---|

| Dispersed Phase | Core for carrying therapeutic agents | Perfluorocarbons (PFCs) |

| Continuous Phase | Biocompatible medium | Water |

| Stabilizer | Forms stable interface between phases | Fluorinated Surfactants |

Integration into Polymeric Materials Research

The unique properties of this compound, particularly its densely fluorinated tail, make it a valuable compound in the field of polymeric materials research. Its integration into polymer structures allows for the precise modification of surface properties and the introduction of novel functionalities. Researchers utilize this fluorotelomer alcohol to create advanced materials with tailored characteristics for a wide range of applications.

Synthesis of Fluorosurfactants for Industrial and Consumer Products

This compound serves as a key building block in the synthesis of specialized fluorosurfactants. These surfactants are amphiphilic molecules that possess a hydrophilic head and a lipophobic/hydrophobic fluorinated tail. This structure allows them to effectively reduce surface tension between liquids or between a liquid and a solid. The synthesis of these surfactants often involves reacting the hydroxyl group of this compound to introduce a hydrophilic functional group, thereby creating the amphiphilic character.

These fluorosurfactants are integral to various industrial and consumer products due to the high performance imparted by the perfluorinated chain. In industrial applications, polymers derived from this compound are used to create high-performance coatings for textiles, paper, and carpets, providing exceptional oil, stain, and water repellency. nih.govchemimpex.com In the realm of consumer goods, surfactants formulated with this compound can be found in cosmetics and personal care products, where they enhance the stability and performance of emulsions. chemimpex.com Research has also explored their use in creating highly stable microdroplets for applications in biology and materials science. utwente.nlarxiv.orgchemrxiv.org

| Application Area | Specific Use | Function |

|---|---|---|

| Industrial Coatings | Textiles, Paper, Carpets | Provides oil, stain, and water repellency nih.govchemimpex.com |

| Consumer Products | Cosmetics, Personal Care | Emulsion stabilization and performance enhancement chemimpex.com |

| Advanced Materials | Anti-fogging and Anti-icing Coatings | Creation of hydrophobic surfaces chemimpex.com |

| Biotechnology | Microfluidic Droplet Generation | Stabilization of emulsions for biological assays utwente.nlnih.gov |

Functionalization of Polymers with this compound

The functionalization of polymers with this compound is a key strategy for modifying the surface properties of materials. This process typically involves a grafting reaction, where the this compound molecule is chemically bonded to the backbone of a pre-existing polymer. A common method to achieve this is through an esterification reaction, where the hydroxyl group of the fluorinated alcohol reacts with carboxylic acid groups present on the polymer chain. nih.gov

This grafting process effectively introduces the perfluorooctyl groups onto the polymer, fundamentally altering its characteristics. The high density of fluorine atoms in the grafted side chains leads to materials with low surface energy, high hydrophobicity, and lipophobicity. This technique allows for the conversion of standard polymers into high-performance materials with specialized surface properties, a critical need in advanced materials science.

Autofluorescent Polymers Derived from this compound Grafting

A notable and innovative application of polymer functionalization with this compound is the creation of autofluorescent polymers from non-fluorescent precursors. nih.gov In a specific study, researchers grafted the non-fluorescent this compound onto a non-fluorescent polystyrene-b-poly(acrylic acid) block copolymer. nih.gov The resulting functionalized polymer exhibited strong blue light emission, a phenomenon not present in the original materials. nih.gov

The origin of this luminescence is not from a conventional fluorophore but is attributed to a unique through-space electronic interaction. nih.gov Control experiments and theoretical simulations suggest that the fluorescence arises from an interchain n → π* interaction between the lone pair electrons (n) of the hydroxyl oxygen atoms within the carboxyl units and the empty π* orbital of the ester carbonyl unit formed during the grafting process. nih.gov This discovery presents a new pathway for developing fluorescent polymeric materials without relying on traditional luminescent molecules. These novel autofluorescent polymers have been successfully used for fluorescence imaging in living cells. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Precursor Polymer | Polystyrene-b-poly(acrylic acid) block copolymer (non-fluorescent) | nih.gov |

| Grafted Compound | This compound (non-fluorescent) | nih.gov |

| Reaction Type | Esterification | nih.gov |

| Resulting Property | Strong blue fluorescence | nih.gov |

| Proposed Mechanism | Interchain n → π* interaction between hydroxyl oxygen and ester carbonyl | nih.gov |

| Demonstrated Application | Fluorescence imaging in living HeLa cells | nih.gov |

Analytical Methodologies for 1h,1h Perfluoro 1 Decanol and Its Metabolites

Chromatographic Techniques for Quantitative Analysis

Quantitative analysis of 1H,1H-Perfluoro-1-decanol, a fluorotelomer alcohol often referred to as 8:2 FTOH, relies heavily on chromatographic methods coupled with mass spectrometry. These techniques allow for the separation and sensitive detection of the parent compound and its metabolites in various environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC/MS) is a foundational and robust technique for the analysis of this compound in environmental matrices such as soil and water. rsc.org Due to its volatility, 8:2 FTOH is well-suited for GC analysis. The high sensitivity of GC/MS allows for the detection of trace levels of environmental pollutants, and it can analyze complex samples with minimal preparation. rsc.org

For quantitative analysis in soil, GC/MS has demonstrated high sensitivity, with instrument detection limits (IDL) reported as low as 10 femtograms per liter (fg/L). In water analysis, the limit of quantification (LOQ) for 8:2 FTOH using GC-MS has been estimated in the range of 0.1 to 0.5 micrograms per liter (µg/L). chemicalbook.com The coupling of gas chromatography with a mass spectrometer provides both separation and identification, making it a powerful tool for monitoring environmental contamination. rsc.org Given the limitations of Liquid Chromatography/Mass Spectrometry (LC/MS) in analyzing some volatile per- and polyfluoroalkyl substances (PFAS), GC/MS is considered an important complementary technique.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC/MS), particularly tandem mass spectrometry (LC-MS/MS), is the primary analytical technique for the quantitative bioanalysis of this compound and its metabolites in complex biological samples. nih.govchromatographyonline.com LC techniques are well-suited for polar and thermally labile compounds, which includes many of the metabolites of 8:2 FTOH that may not be amenable to GC analysis without derivatization. oup.com

LC-MS/MS has been successfully used to determine 8:2 FTOH and a wide array of its biotransformation products in matrices such as plasma, serum, urine, and various tissues including liver, kidney, and fat. nih.govnih.gov Identified metabolites in these complex samples include both polyfluorinated intermediates and terminal perfluorinated acids. oup.comnih.govacs.org High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF), has been instrumental in identifying novel metabolites. nih.gov The development of validated LC/MS/MS methods has enabled detection limits in aqueous samples to be as low as approximately 0.09 ng/mL. nih.gov

Table 1: Key Metabolites of this compound Identified by LC/MS This table is based on data from studies of 8:2 FTOH biotransformation. The presence and concentration of metabolites can vary based on the biological system and exposure conditions.

| Metabolite Name | Abbreviation | Typical Matrix |

|---|---|---|

| 2-Perfluorooctyl ethanoic acid | 8:2 FTCA | Plasma, Liver, Kidney |

| 8:2 Fluorotelomer unsaturated carboxylic acid | 8:2 FTUCA | Plasma, Tissues |

| 3-Perfluoroheptyl propanoic acid | 7:3 FTCA | Plasma, Tissues |

| Perfluorooctanoic acid | PFOA | Plasma, Liver, Kidney |

| Perfluorononanoic acid | PFNA | Plasma, Kidney |

| 8:2 FTOH glucuronide conjugate | - | Plasma, Tissues |

| 8:2 FTOH sulfate (B86663) conjugate | - | Serum, Plasma, Tissues |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecule's atomic composition and bonding arrangement, serving as a definitive confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound (CF₃(CF₂)₇CH₂CH₂OH), the spectrum is relatively simple. It is expected to show distinct signals for the two methylene groups (-CH₂CH₂-) and the hydroxyl proton (-OH). The proximity of the highly electronegative perfluoroalkyl chain significantly influences the chemical shifts of the adjacent methylene protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Separate signals are expected for the two carbons in the ethyl group and for the eight distinct carbons in the perfluorooctyl chain.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clear map of the fluorine atoms. cnr.it The spectrum of this compound is expected to show a characteristic signal for the terminal trifluoromethyl group (CF₃-) and distinct signals for each of the seven difluoromethylene groups (-CF₂-), with chemical shifts varying based on their position relative to the end of the chain and the ethyl alcohol group. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. bruker.cominnovatechlabs.com An FTIR spectrum serves as a unique "chemical fingerprint" of a compound. bruker.com For this compound, the spectrum would exhibit characteristic absorption bands confirming its structure as a primary alcohol with a long fluorinated chain.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound This table outlines the principal vibrational modes and their expected wavenumber ranges based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | ~3200-3600 (broad) |

| C-H (Alkane) | Stretching | ~2850-3000 |

| C-F (Fluoroalkane) | Stretching | ~1100-1350 (strong, complex) |

| C-O (Primary Alcohol) | Stretching | ~1050-1075 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When used for structural characterization, a molecule is ionized, often resulting in the formation of a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is predictable and provides a structural fingerprint of the molecule.

For this compound, two primary fragmentation pathways common to alcohols are expected:

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For a primary alcohol, this cleavage can result in a characteristic peak at an m/z of 31, corresponding to the [CH₂OH]⁺ fragment. youtube.com

Dehydration: Alcohols can readily lose a water molecule (mass of 18 amu). This process results in a peak in the mass spectrum at a value corresponding to the molecular ion minus 18 (M-18). youtube.com

The highly stable perfluorinated chain also significantly influences fragmentation, often leading to characteristic losses of CF₂ units and other fluorinated fragments.

Emerging Analytical Approaches for Fluorinated Alcohols

The detection and quantification of this compound and its metabolites are continually evolving, with new analytical techniques emerging to offer faster, more sensitive, and less labor-intensive alternatives to traditional methods. These novel approaches often fall under the umbrella of ambient ionization mass spectrometry, which allows for the direct analysis of samples in their native environment with minimal preparation.

Ambient Ionization Mass Spectrometry Techniques (AIMS)

Ambient Ionization Mass Spectrometry (AIMS) represents a significant advancement in the field of mass spectrometry, enabling the ionization of analytes from samples at atmospheric pressure and in their natural state. This eliminates the need for complex and time-consuming sample preparation steps, making AIMS a powerful tool for high-throughput screening and analysis. Several AIMS techniques have shown promise for the analysis of fluorinated compounds, including fluorotelomer alcohols.

One such technique is Direct Analysis in Real Time (DART) mass spectrometry. DART utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. A study published in 2025 demonstrated the use of DART coupled with Isotope Dilution-High Resolution Mass Spectrometry (DART-ID-HRMS) for the rapid, semi-quantitative detection of 6:2 fluorotelomer alcohol (6:2 FTOH) in the headspace of saponified food contact paper. This method proved to be both rapid and specific, relying on the high volatility of the fluorotelomer alcohol and its facile ionization under ambient conditions, forming gas-phase anions such as [M + O₂]•⁻ and [M-H + CO₂]⁻. The efficiency of this workflow makes it well-suited for monitoring the presence of ester-linked polyfluorinated chains in various materials. While this specific study focused on 6:2 FTOH, the principles are applicable to other fluorotelomer alcohols like this compound.

Another prominent AIMS technique is Desorption Electrospray Ionization (DESI) . DESI employs a charged solvent spray to desorb and ionize analytes from a surface. While specific applications of DESI for the direct analysis of this compound are not extensively documented, the technique has been successfully applied to a wide range of molecules, including other per- and polyfluoroalkyl substances (PFAS). The ability of DESI to analyze samples directly from surfaces makes it a potentially valuable tool for screening environmental contamination or assessing consumer products for the presence of fluorinated alcohols.

The key advantage of AIMS techniques like DART and DESI lies in their speed and minimal sample preparation requirements. This allows for the rapid screening of a large number of samples, which is particularly beneficial for environmental monitoring and food safety applications where timely results are crucial.

Table 1: Performance Characteristics of DART-ID-HRMS for the Analysis of 6:2 Fluorotelomer Alcohol

| Parameter | Finding |

| Technique | Direct Analysis in Real Time-Isotope Dilution-High Resolution Mass Spectrometry (DART-ID-HRMS) |

| Analyte | 6:2 Fluorotelomer Alcohol (6:2 FTOH) |

| Matrix | Headspace of saponified food contact paper |

| Ionization Mode | Ambient Ionization |

| Detected Ions | [M + O₂]•⁻, [M-H + CO₂]⁻ |

| Quantification | Semi-quantitative |

| Key Advantage | Rapid screening without sample concentration or chromatography |

Paper Spray-Atmospheric Pressure Photoionization-High Resolution Mass Spectrometry (PS-APPI-HRMS)

A particularly promising emerging technique for the analysis of neutral and low-polarity fluorinated compounds like this compound is the combination of Paper Spray (PS) ionization with Atmospheric Pressure Photoionization (APPI) and High-Resolution Mass Spectrometry (HRMS). This novel approach, PS-APPI-HRMS, offers a low-cost and rapid screening method with minimal sample preparation.

In this technique, a small volume of the sample is deposited onto a triangular paper substrate. After a brief drying period, a spray solvent is applied, and a high voltage is used to generate a spray of charged droplets. Unlike conventional electrospray ionization, PS-APPI utilizes a krypton lamp to emit photons that ionize the analytes. This photoionization is particularly effective for non-polar and low-polarity compounds that are difficult to ionize by electrospray. The use of a dopant, such as toluene, in the spray solvent can further enhance the ionization efficiency.

A 2022 study detailed the development and application of a PS-APPI-HRMS method for the analysis of various neutral per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols (FTOHs). The research highlighted several key findings:

Ionization of FTOHs: In the negative ion mode, the most intense ions observed for FTOHs were the superoxide adducts, [M+O₂]⁻•.

Method Parameters: Critical parameters that were optimized included the UV-krypton lamp position, sample drying time, the choice of spray dopant solvent, and the spray voltage.

Quantitative Capabilities: The method demonstrated satisfactory performance for quantitative analysis, with the ability to detect FTOHs down to the microgram per liter (µg L⁻¹) level.

The combination of paper spray's simplicity with the ionization power of APPI and the specificity of HRMS makes PS-APPI-HRMS a powerful tool for the rapid screening of fluorotelomer alcohols in various matrices, such as waterproof impregnation sprays.

Further illustrating the effectiveness of APPI for fluorinated alcohols, a 2008 study utilizing liquid chromatography-atmospheric pressure photoionization mass spectrometry (LC-APPI-MS/MS) provided valuable quantitative data for several FTOHs. While this method involves chromatographic separation, the ionization principles are relevant to the PS-APPI-HRMS approach.

Table 2: Quantitative Performance Data for Fluorotelomer Alcohols using APPI-MS

| Analyte | Linear Range (ng/mL) | Instrument Detection Limit (pg) | Method Detection Limit (ng/g wet weight) |

| 6:2 FTOH | 0 - 1,000 | 0.25 | < 1 |

| 8:2 FTOH | 0 - 1,000 | 0.16 | < 1 |

| 10:2 FTOH | 0 - 1,000 | 0.63 | < 1 |

| *Data adapted from a study using LC-APPI-MS/MS |

Theoretical and Computational Chemistry Studies on 1h,1h Perfluoro 1 Decanol

Molecular Dynamics Simulations of 1H,1H-Perfluoro-1-decanol Interactions